molecular formula C20H22O B274211 6-Methyl-2,6-diphenyl-2-hepten-4-one

6-Methyl-2,6-diphenyl-2-hepten-4-one

Cat. No.: B274211
M. Wt: 278.4 g/mol
InChI Key: MHLAPFZUHWRUJR-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2,6-diphenyl-2-hepten-4-one is a high-purity synthetic chemical compound provided for research and development purposes. This product is intended for use by qualified laboratory researchers only. It is classified as "For Research Use Only" (RUO) and is strictly not intended for use in humans, animals, or as a diagnostic, therapeutic, or cosmetic agent. Researchers are responsible for verifying the specific applications and properties of this compound through scientific literature and their own experimental data. All safety data sheets (SDS) should be consulted and adhered to during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

(E)-6-methyl-2,6-diphenylhept-2-en-4-one

InChI

InChI=1S/C20H22O/c1-16(17-10-6-4-7-11-17)14-19(21)15-20(2,3)18-12-8-5-9-13-18/h4-14H,15H2,1-3H3/b16-14+

InChI Key

MHLAPFZUHWRUJR-JQIJEIRASA-N

SMILES

CC(=CC(=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2

Isomeric SMILES

C/C(=C\C(=O)CC(C)(C)C1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(=CC(=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Structural Significance and Classification Within Heptenone Derivatives

6-Methyl-2,6-diphenyl-2-hepten-4-one is a heptenone derivative characterized by a seven-carbon chain with a ketone at the fourth position and a carbon-carbon double bond between the second and third positions. Its structure is further distinguished by the presence of two phenyl groups, one at the second and another at the sixth carbon, and a methyl group also at the sixth carbon. This substitution pattern places it within the category of highly functionalized, sterically hindered enones.

The core heptenone structure is a common motif in organic chemistry. For instance, 6-methyl-5-hepten-2-one is a well-known intermediate in the synthesis of various fragrances, flavors, and vitamins like Vitamin A and E. chemicalbook.comgoogle.com The introduction of bulky phenyl groups and an additional methyl substituent, as seen in this compound, significantly increases the molecule's complexity and influences its chemical properties.

Table 1: Structural Features of this compound

FeatureDescription
Parent Chain Heptenone
Ketone Position C-4
Unsaturation C-2 to C-3
Substituents Methyl at C-6, Phenyl at C-2 and C-6
Classification α,β-Unsaturated Ketone, Complex Enone

Historical Context and Emergence in Synthetic Methodologies

The synthesis of enones has a rich history, with foundational methods like the Aldol (B89426) condensation and Knoevenagel condensation being cornerstone reactions for their preparation. psiberg.com These reactions involve the base- or acid-catalyzed condensation of aldehydes or ketones to form β-hydroxy carbonyl compounds, which then dehydrate to yield the enone. fiveable.me The synthesis of simpler heptenone derivatives, such as 6-methyl-5-hepten-2-one, has been achieved through various routes starting from common materials like acetone (B3395972), acetylene, and isoprene. chemicalbook.com

The construction of more complex, tetrasubstituted enones like 6-Methyl-2,6-diphenyl-2-hepten-4-one requires more sophisticated and regioselective synthetic strategies. The historical progression of enone synthesis has seen the development of numerous methods to achieve greater control over substitution patterns and stereochemistry. These include:

Cross-coupling reactions: Palladium-catalyzed reactions, for instance, have been employed to couple vinyl or aryl fragments with acyl groups to furnish enones. chemistryviews.org Nickel-catalyzed reductive coupling of vinyl triflates and acid fluorides is another modern approach. chemistryviews.orgorganic-chemistry.org

Carbonylative cross-coupling: The introduction of a carbonyl group can be achieved through carbonylation reactions, for example, the palladium-catalyzed carbonylation of aryl iodides with alkenylboronic acids.

Rearrangement reactions: The Meyer-Schuster rearrangement of propargyl alcohols provides a pathway to α,β-unsaturated ketones. psiberg.com

The emergence of synthetic methodologies capable of constructing highly substituted and sterically demanding enones has paved the way for the potential synthesis and investigation of molecules like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Detailed Chemical Shift and Coupling Constant Analysis for Probing Stereochemistry and Conformation

¹H and ¹³C NMR spectra are predicted to provide detailed insights into the electronic environment of each nucleus and the spatial relationship between neighboring protons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The chemical shifts (δ) are influenced by the electronic effects of the conjugated ketone and the phenyl groups. libretexts.org Protons on the β-carbon of α,β-unsaturated systems are typically found at lower fields than standard vinylic protons. libretexts.org

Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl H's (C2-Ph, C6-Ph) 7.20 - 7.60 Multiplet -
Vinylic H (C3-H) 6.50 - 6.80 Triplet ³J = ~7-8 Hz
Methylene (B1212753) H's (C5-H₂) 2.80 - 3.10 Doublet ³J = ~7-8 Hz
Methyl H's (C6-CH₃) 1.40 - 1.60 Singlet -
Methyl H's (C7-H₃) 1.10 - 1.30 Singlet -

This table contains predicted data based on analogous structures and established chemical shift ranges.

The coupling constant (J) between protons on adjacent carbons provides valuable information about the dihedral angle between them. youtube.comgithub.io The expected ³J value of ~7-8 Hz for the coupling between the C3 vinylic proton and the C5 methylene protons is typical for protons on sp² and sp³ carbons, respectively, in a flexible chain. libretexts.orgiastate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will distinguish each unique carbon atom in the molecule. The carbonyl carbon of a conjugated ketone typically resonates significantly downfield. wikipedia.orglibretexts.org

Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C4 (C=O) 195 - 205
C2 & C3 (C=C) 125 - 150
Aromatic C's (ipso) 135 - 145
Aromatic C's (ortho, meta, para) 125 - 130
C6 (Quaternary) 40 - 50
C5 (-CH₂-) 35 - 45
C6-CH₃ 25 - 30
C7 (-CH₃) 20 - 25

This table contains predicted data based on analogous structures and established chemical shift ranges. Signals for aromatic carbons can overlap with alkene signals. oregonstate.edu

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the predicted ¹H and ¹³C signals and to determine the compound's conformation, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. weizmann.ac.il Key expected correlations include a cross-peak between the vinylic proton at C3 and the methylene protons at C5, confirming their connectivity through the carbonyl group. slideshare.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for identifying the quaternary carbons (C2, C4, C6) by observing their correlations with nearby protons. For instance, the C4 carbonyl carbon should show correlations to the C3 vinylic proton and the C5 methylene protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining stereochemistry and preferred conformations. libretexts.org For example, NOESY could reveal spatial proximity between the protons of the C2-phenyl group and the vinylic C3-proton, helping to define the molecule's rotational conformation.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics of materials in their solid, crystalline state. nih.govwikipedia.org Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. emory.edu If 6-Methyl-2,6-diphenyl-2-hepten-4-one can be crystallized, ssNMR could be used to:

Distinguish between different crystalline polymorphs, which would exhibit different chemical shifts and line shapes.

Determine the conformation of the molecule in the crystal lattice, which may differ from its average conformation in solution.

Analyze intermolecular packing and interactions within the crystal structure.

Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and obtain high-resolution spectra from solid samples. wikipedia.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. photothermal.comnih.govcarleton.edu

For this compound, the key expected vibrational frequencies are associated with the α,β-unsaturated ketone and the phenyl groups. The conjugation of the double bond with the carbonyl group lowers the C=O stretching frequency compared to a saturated ketone. wikipedia.orglibretexts.org

Predicted IR and Raman Active Vibrational Modes

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C-H Stretch (Aromatic) 3100 - 3000 Medium-Weak Strong
C-H Stretch (Aliphatic) 3000 - 2850 Medium Medium
C=O Stretch (Conjugated Ketone) 1685 - 1665 Strong Medium-Weak
C=C Stretch (Alkene) 1640 - 1620 Medium Strong
C=C Stretch (Aromatic) 1600, 1580, 1500, 1450 Medium-Strong Medium-Strong

This table contains predicted data based on characteristic group frequencies for similar compounds. libretexts.org

The C=O stretch is expected to be a very strong absorption in the IR spectrum due to the large change in dipole moment during the vibration. apacwomen.ac.in Conversely, the C=C stretches of the alkene and aromatic rings are often stronger in the Raman spectrum due to the change in polarizability. spectroscopyonline.com

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula (C₂₀H₂₂O).

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule in predictable ways, offering valuable structural clues. The fragmentation of ketones is dominated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgyoutube.comyoutube.com For aromatic ketones, cleavage that results in a stable, resonance-stabilized acylium ion is particularly favored. whitman.edunih.gov

Predicted Major Fragmentation Pathways

Molecular Ion (M⁺˙): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of C₂₀H₂₂O (294.1671 g/mol ). Aromatic systems generally show a prominent molecular ion peak. libretexts.org

α-Cleavage: Cleavage of the bond between C4 and C5 would be a major pathway, leading to the formation of a stable acylium ion.

Fragment 1: [C₆H₅-CH=CH-C=O]⁺ at m/z = 131. This would arise from the loss of the C₆H₅-C(CH₃)₂ radical.

Fragment 2: [C₆H₅-C(CH₃)₂]⁺ at m/z = 119. This would result from the formation of a stable tertiary benzylic carbocation.

McLafferty Rearrangement: This specific rearrangement is common for ketones with accessible gamma-hydrogens. jove.comyoutube.com However, in this structure, there are no gamma-hydrogens on the C5-side of the ketone, so this pathway is unlikely.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide precise data on: mdpi.commdpi.com

Absolute Stereochemistry: Unambiguously determine the spatial arrangement of atoms.

Conformation: Reveal the exact dihedral angles of the heptenone backbone and the orientation of the two phenyl substituents.

Bond Lengths and Angles: Provide precise measurements for all bonds and angles within the molecule.

Intermolecular Interactions: Show how molecules pack in the crystal lattice, revealing hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure. nih.govacs.org

Currently, no crystal structure for this specific compound appears to be available in the public crystallographic databases.

Computational and Theoretical Studies on 6 Methyl 2,6 Diphenyl 2 Hepten 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 6-Methyl-2,6-diphenyl-2-hepten-4-one. By optimizing the molecular geometry, DFT calculations can predict key structural and electronic parameters. researchgate.net

Molecular Geometry: DFT optimization, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would determine the most stable three-dimensional arrangement of the atoms. researchgate.netcumhuriyet.edu.tr This includes predicting bond lengths, bond angles, and dihedral angles that minimize the molecule's total energy.

Interactive Data Table: Representative DFT-Calculated Properties for an Analogous Chalcone Derivative

This table presents typical data obtained from DFT calculations for α,β-unsaturated ketone systems, analogous to the title compound.

Parameter Calculated Value Significance
Total Energy (a.u.)-998.54Thermodynamic stability of the molecule.
HOMO Energy (eV)-6.21Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy (eV)-2.39Energy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)3.82Indicator of chemical reactivity and kinetic stability. cumhuriyet.edu.tr
Dipole Moment (Debye)3.15Measure of the net molecular polarity.

Transition State Theory (TST) is a theoretical framework for understanding the rates of chemical reactions. wikipedia.org It postulates that reactants pass through a high-energy intermediate state, known as the activated complex or transition state, on the way to becoming products. libretexts.org The rate of the reaction is determined by the concentration of this transition state and the frequency with which it converts to the product.

For this compound, an α,β-unsaturated ketone, a key reaction is the conjugate (or Michael) addition of a nucleophile to the β-carbon of the enone system. libretexts.org DFT calculations can be used to locate the geometry of the transition state for such a reaction and to calculate its energy relative to the reactants. This energy difference is the activation energy (Ea or ΔG‡), a critical parameter in the Arrhenius and Eyring equations that governs the reaction rate. wikipedia.orglibretexts.org A lower activation energy corresponds to a faster reaction. For example, computational studies on the reaction of thiols with α,β-unsaturated carbonyls have shown how substituents influence the activation barrier. nih.gov

Interactive Data Table: Hypothetical Activation Energies for Nucleophilic Addition

This table illustrates how computational methods could predict activation energies for the reaction of this compound with different nucleophiles.

Reaction Nucleophile Hypothetical ΔG‡ (kcal/mol) Predicted Reaction Rate
Michael AdditionThiolate (RS⁻)12.5Fast
Michael AdditionAmine (R₂NH)18.2Moderate
Michael AdditionEnolate22.0Slow

Molecular Dynamics Simulations for Conformational Landscapes

Due to the presence of multiple single bonds, this compound is a conformationally flexible molecule. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By simulating the molecule's motion, MD can explore its conformational landscape, identifying the most stable and frequently occurring shapes (conformers). This is crucial because the molecule's conformation can significantly influence its reactivity and biological activity. An MD simulation would reveal the preferred orientations of the two phenyl rings and the rotational preferences around the C-C single bonds in the heptenone backbone.

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and help interpret experimental spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR). chemrxiv.orglongdom.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. longdom.org These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would include the C=O stretch of the ketone (typically around 1650-1670 cm⁻¹ for conjugated systems), the C=C stretch of the alkene, and the C-H stretches of the aromatic and aliphatic groups.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a powerful tool for predicting ¹H and ¹³C NMR chemical shifts. longdom.orguncw.edu The method calculates the magnetic shielding for each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., TMS). uncw.edu Comparing the computed spectrum with an experimental one is a powerful method for structure verification. biointerfaceresearch.com

Interactive Data Table: Predicted vs. Typical Experimental NMR Shifts (ppm)

This table shows a hypothetical comparison of computationally predicted NMR chemical shifts for key carbons in the molecule against typical experimental ranges for those functional groups.

Carbon Atom Functional Group Predicted ¹³C Shift (ppm) Typical Experimental Range (ppm)
C4Ketone (C=O)199.5195-205
C2Alkene (α-carbon)125.8120-140
C3Alkene (β-carbon)145.2135-155
C1' (Phenyl on C2)Aromatic (ipso)138.1135-145
C1'' (Phenyl on C6)Aromatic (ipso)146.3140-150
C7Methyl (CH₃)28.725-30

Structure-Activity Relationship Modeling (SAR) from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. drugdesign.orgnih.gov From a theoretical perspective, this involves Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov In a QSAR study, a series of analogues of this compound would be created in silico by modifying specific parts of the molecule (e.g., substituting the phenyl rings).

For each analogue, a set of molecular descriptors would be calculated using computational methods like DFT. These descriptors quantify various electronic, steric, and hydrophobic properties. Examples include HOMO/LUMO energies, dipole moment, molecular volume, surface area, and partial atomic charges. nih.gov A statistical model is then built to correlate these descriptors with experimentally measured biological activity (e.g., enzyme inhibition IC₅₀ values). mdpi.com A successful QSAR model can predict the activity of new, unsynthesized compounds and provide insight into the molecular features that are essential for the desired biological effect. science.gov

Chemical Transformations and Derivatization of 6 Methyl 2,6 Diphenyl 2 Hepten 4 One

Functional Group Interconversions of the Enone Moiety

The enone moiety is the most reactive part of the 6-Methyl-2,6-diphenyl-2-hepten-4-one molecule, containing two electrophilic centers: the carbonyl carbon and the β-carbon of the alkene. wikipedia.org This dual reactivity allows for several selective functional group interconversions.

Reduction Reactions: The carbon-carbon double bond and the carbonyl group of the enone can be selectively reduced under different reaction conditions.

Conjugate Reduction (1,4-Reduction): The C=C double bond can be selectively hydrogenated, leaving the carbonyl group intact. This transformation yields the corresponding saturated ketone, 6-methyl-2,6-diphenylheptan-4-one. This is a common reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net Methods to achieve this include catalytic transfer hydrogenation or the use of specific reducing agents like benzeneselenol generated in situ. researchgate.netrsc.org

Carbonyl Reduction (1,2-Reduction): Selective reduction of the carbonyl group to a hydroxyl group can be achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), typically at low temperatures to favor 1,2-addition over 1,4-addition. This reaction produces the allylic alcohol, 6-methyl-2,6-diphenyl-2-hepten-4-ol.

Complete Reduction: The simultaneous reduction of both the double bond and the carbonyl group results in the formation of the saturated alcohol, 6-methyl-2,6-diphenylheptan-4-ol. This can often be accomplished through catalytic hydrogenation under more forcing conditions (e.g., higher pressure or more active catalysts). mdpi.com

Nucleophilic Addition Reactions: The conjugated system is susceptible to nucleophilic attack at the β-carbon in a process known as conjugate or Michael addition. pressbooks.pubopenstax.org

Michael Addition: A wide variety of nucleophiles, including enolates, amines, and thiols, can add to the β-position. pressbooks.pubopenstax.org For example, reaction with an enolate ion leads to the formation of a new carbon-carbon bond, extending the molecular framework. pressbooks.pub The initial product is an enolate, which is then protonated to give the 1,4-adduct. openstax.org

Addition of Organometallic Reagents: Gilman reagents (lithium diorganocuprates) are particularly effective for 1,4-addition of alkyl or aryl groups to α,β-unsaturated ketones, providing another route to C-C bond formation at the β-carbon. libretexts.org

Table 1: Functional Group Interconversions of the Enone Moiety
Reaction TypeReagentsProduct
Conjugate ReductionH₂, Pd/C with catalyst poison (e.g., diphenylsulfide)6-Methyl-2,6-diphenylheptan-4-one
Carbonyl ReductionNaBH₄, CeCl₃ (Luche reduction)6-Methyl-2,6-diphenyl-2-hepten-4-ol
Complete ReductionH₂, Pd/C, high pressure6-Methyl-2,6-diphenylheptan-4-ol
Michael AdditionR₂CuLi or Nu:⁻ (e.g., ⁻CN, RNH₂)3-Substituted-6-methyl-2,6-diphenylheptan-4-one

Reactions at the Diphenyl and Methyl Substituents

While the enone system is the primary site of reactivity, the phenyl and methyl groups can also undergo chemical modification, allowing for further derivatization.

Electrophilic Aromatic Substitution (EAS): The two phenyl rings are susceptible to electrophilic aromatic substitution reactions. The existing alkyl chain acts as an ortho-, para-directing group, although its bulkiness might favor substitution at the para-position. Key EAS reactions include:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the aromatic rings. masterorganicchemistry.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the corresponding halogenated derivatives. masterorganicchemistry.com

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) can be used to introduce a sulfonic acid group (-SO₃H). lkouniv.ac.in

Friedel-Crafts Reactions: Alkylation or acylation of the phenyl rings can be achieved using alkyl halides or acyl halides with a Lewis acid catalyst, though these reactions can sometimes be complicated by the presence of the carbonyl group. masterorganicchemistry.com

Free-Radical Halogenation: The methyl group attached to the heptene chain can be halogenated via a free-radical mechanism. wikipedia.org This typically requires initiation by UV light or a radical initiator. The reaction involves the substitution of one or more hydrogen atoms of the methyl group with a halogen. youtube.com

Table 2: Reactions at Substituent Groups
Reaction TypeTarget GroupReagentsPotential Product
NitrationPhenyl RingsHNO₃, H₂SO₄Nitro-substituted derivative
Bromination (EAS)Phenyl RingsBr₂, FeBr₃Bromo-substituted derivative
Free-Radical HalogenationMethyl GroupN-Bromosuccinimide (NBS), lightBromomethyl derivative

Formation of Novel Heterocyclic Systems

The 1,3-dielectrophilic nature of the α,β-unsaturated ketone system makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic compounds through condensation reactions with binucleophiles.

Pyrazoles: Reaction with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) leads to the formation of pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. This is a well-established method for synthesizing pyrazole derivatives from chalcones. nih.gov

Isoxazoles: Condensation with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base yields isoxazoline intermediates, which can be subsequently converted to isoxazoles. nih.govresearchgate.net This reaction provides a direct route to 3,5-disubstituted isoxazoles. organic-chemistry.org

Pyrimidines: The reaction of the enone with amidines (e.g., benzamidine), urea, or thiourea can be used to construct the pyrimidine ring. wikipedia.org These reactions typically proceed via an initial Michael addition followed by intramolecular cyclization and dehydration. researchgate.net

Table 3: Synthesis of Heterocyclic Systems
BinucleophileResulting HeterocycleGeneral Product Structure
Hydrazine (R-NHNH₂)PyrazoleA pyrazole ring fused or attached to the original molecular backbone.
Hydroxylamine (NH₂OH)IsoxazoleAn isoxazole ring formed from the enone system.
Urea/Thiourea/AmidinePyrimidine/PyrimidinethioneA six-membered pyrimidine ring incorporated into the structure.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound can be approached in two main ways: by modifying the initial synthesis of the parent compound or by chemical derivatization of the pre-formed molecule.

Modification of the Parent Synthesis: Chalcone-type compounds are typically synthesized via a Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aryl methyl ketone with an aromatic aldehyde. jchemrev.com To create analogues of this compound, this strategy can be adapted:

Varying the Ketone: Instead of a precursor leading to the 6-methyl-6-phenyl fragment, other ketones can be used to introduce different substituents at this position.

Varying the Aldehyde: Using substituted benzaldehydes in the condensation reaction allows for the introduction of various functional groups (e.g., hydroxyl, methoxy, halo) onto one of the phenyl rings. nih.gov

Derivatization of the Parent Molecule: The reactions described in the preceding sections provide direct pathways to a vast library of derivatives.

Enone Derivatives: Reduction and addition reactions (Section 6.1) yield saturated ketones, allylic alcohols, and compounds with extended carbon chains.

Aromatic Ring Derivatives: Electrophilic substitution (Section 6.2) on the phenyl rings produces analogues with modified electronic and steric properties.

Heterocyclic Analogues: Cyclization reactions (Section 6.3) transform the core structure into entirely new chemical classes with distinct properties.

Table 4: Strategies for Synthesizing Structural Analogues
Analogue TypeSynthetic StrategyExample Reaction
Substituted Phenyl AnalogueModify starting aldehyde in Claisen-Schmidt condensation.Use 4-methoxybenzaldehyde as a starting material.
Saturated Chain AnalogueDerivatization via conjugate reduction.Catalytic hydrogenation of the C=C bond.
Heterocyclic AnalogueDerivatization via cyclocondensation.Reaction with hydrazine to form a pyrazole.

Role of 6 Methyl 2,6 Diphenyl 2 Hepten 4 One As a Synthon in Complex Organic Synthesis

Utilization in Multi-Component Reaction Sequences

There is no documented evidence of 6-Methyl-2,6-diphenyl-2-hepten-4-one being employed in multi-component reaction sequences. Multi-component reactions (MCRs) are highly valued for their efficiency in building molecular complexity in a single step, and various ketones and enones serve as key substrates. However, the specific reactivity and utility of this compound in this context have not been reported.

Application in Total Synthesis of Natural Products or Target Molecules

A review of the literature on the total synthesis of natural products and other target molecules did not yield any instances where this compound was used as a key intermediate or starting material. The successful total synthesis of complex molecules often relies on the strategic use of well-established synthons, and this particular compound does not appear to be among them.

Development of New Synthetic Methodologies Facilitated by its Reactivity Profile

There are no published studies on the development of new synthetic methodologies that are facilitated by the specific reactivity profile of this compound. The unique structural features of a synthon often inspire the creation of novel chemical transformations; however, the reactivity of this compound remains unexplored in the scientific literature.

Asymmetric Synthesis Leveraging its Chiral Potential

While the structure of this compound contains a chiral center at the C6 position, there is no information available on its use in asymmetric synthesis. The application of a chiral molecule as a building block to control stereochemistry in a synthetic sequence is a fundamental concept in modern organic synthesis. Nevertheless, the chiral potential of this compound has not been leveraged or reported in any asymmetric synthesis endeavors.

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